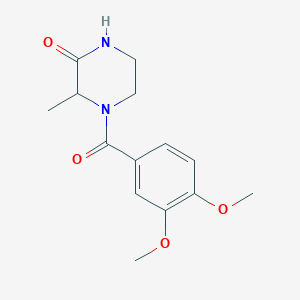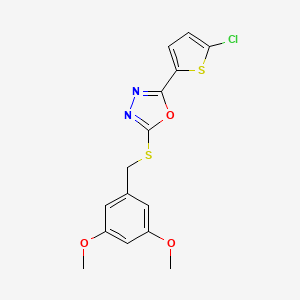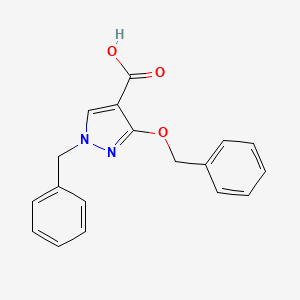![molecular formula C20H23N5O2 B6578981 3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- CAS No. 1105192-14-0](/img/structure/B6578981.png)
3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-
Overview
Description
3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- is a complex heterocyclic compound. It belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure that combines a pyrazole ring fused with a pyridine ring, along with various substituents that enhance its chemical properties and biological activity.
Mechanism of Action
Target of Action
The primary target of 3H-Pyrazolo[4,3-c]pyridin-3-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
3H-Pyrazolo[4,3-c]pyridin-3-one acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways. Most notably, it disrupts the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are involved in cell proliferation, differentiation, and survival . The disruption of these pathways can lead to the induction of apoptosis, or programmed cell death .
Pharmacokinetics
Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms , suggesting that 3H-Pyrazolo[4,3-c]pyridin-3-one may have similar properties.
Result of Action
The inhibition of CDK2 by 3H-Pyrazolo[4,3-c]pyridin-3-one results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This leads to a significant alteration in cell cycle progression, in addition to the induction of apoptosis within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- typically involves multi-step reactions. One common method includes the condensation of a pyrazole derivative with a suitable pyridine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, trifluoracetic acid can be used as a catalyst in the condensation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as manganese dioxide in toluene.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the pyrazole and pyridine rings, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, palladium on carbon.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, dimethyl sulfoxide, acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine fused structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused with a pyrazole ring and are known for their kinase inhibitory activity.
Uniqueness
3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- is unique due to its specific substituents, which enhance its biological activity and selectivity. The presence of the piperazinylcarbonyl group, in particular, contributes to its ability to interact with various molecular targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-phenyl-7-(piperazine-1-carbonyl)-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14(2)24-12-16(19(26)23-10-8-21-9-11-23)18-17(13-24)20(27)25(22-18)15-6-4-3-5-7-15/h3-7,12-14,21H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEANVSDLCHDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCNCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301116261 | |
| Record name | 2,5-Dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-3H-pyrazolo[4,3-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301116261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105192-14-0 | |
| Record name | 2,5-Dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-3H-pyrazolo[4,3-c]pyridin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105192-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-3H-pyrazolo[4,3-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301116261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclohexyl-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea](/img/structure/B6578902.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide](/img/structure/B6578915.png)


![2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B6578954.png)
![ethyl {[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}formate](/img/structure/B6578958.png)
![1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B6578969.png)
![Imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid, 4,6,7,8-tetrahydro-8-(4-methylphenyl)-4-oxo-, methyl ester](/img/structure/B6578973.png)

![1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one](/img/structure/B6578992.png)
![1-[2-(ethylsulfanyl)benzoyl]-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B6578998.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B6579000.png)
![2-[(2-chloro-6-fluorophenyl)methyl]-7-(4-ethoxyphenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6579004.png)
![7-(4-ethoxyphenyl)-2-[(3-nitrophenyl)methyl]-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6579010.png)
